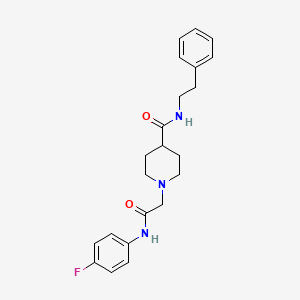
1-(2-((4-fluorophényl)amino)-2-oxoéthyl)-N-phénéthylpipéridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-phenethylpiperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds. The molecule also contains a fluorophenyl group, which suggests that it might have interesting biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine ring, the fluorophenyl group, and the amide group . These groups could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the amide group could make it a participant in various reactions, such as hydrolysis or condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the fluorine atom could influence its polarity and potentially its solubility in various solvents .Applications De Recherche Scientifique
Agents antibactériens : Les acides carboxyliques ont été utilisés pour concevoir des antibiotiques. Des exemples notables incluent les antibiotiques à base de 6-fluoroquinolone comme la norfloxacine, la ciprofloxacine et la lévofloxacine, qui traitent efficacement les infections bactériennes .
Antioxydants et composés anti-âge : Certains acides carboxyliques, tels que l'acide caféique, présentent de puissantes propriétés antioxydantes. Ils contribuent à prévenir le vieillissement prématuré en augmentant la production de collagène et possèdent une activité antimicrobienne .
Médicaments anti-inflammatoires : Les acides carboxyliques comme l'ibuprofène et le naproxène sont largement utilisés comme anti-inflammatoires non stéroïdiens (AINS) pour soulager la douleur, réduire l'inflammation et gérer la fièvre .
Chimie de coordination et ligands
Les carboxylates servent de ligands polyvalents en chimie de coordination. Leur denticité leur permet de former divers modes de liaison avec les métaux de transition. Ces complexes trouvent des applications en catalyse et en biochimie .
Chimie computationnelle et structure cristalline
Le composé nommé a été caractérisé par diffraction de rayons X sur monocristal (SC-XRD) et diffraction de rayons X sur poudre (XRD). Les calculs DFT confirment sa grande stabilité .
Interactions non covalentes
L'analyse de la surface de Hirshfeld révèle des interactions non covalentes responsables de l'empilement cristallin. Ces interactions comprennent des liaisons hydrogène fortes (N–H … O, O–H … O) et des interactions C-H … O relativement plus faibles .
En résumé, les applications de ce composé couvrent la chimie médicinale, la chimie de coordination et la cristallographie. Ses caractéristiques structurales uniques en font un candidat précieux pour une exploration plus approfondie en développement de médicaments et en science des matériaux.
Pour des informations plus détaillées, vous pouvez vous référer à l'article de recherche original ici . Si vous avez des questions spécifiques ou si vous avez besoin d'autres éclaircissements, n'hésitez pas à demander ! 😊
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(2-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c23-19-6-8-20(9-7-19)25-21(27)16-26-14-11-18(12-15-26)22(28)24-13-10-17-4-2-1-3-5-17/h1-9,18H,10-16H2,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVMETXGICPMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2422123.png)
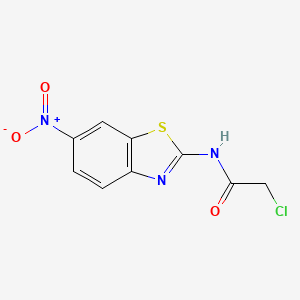

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2422127.png)
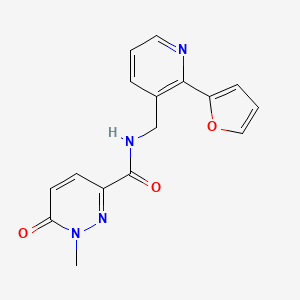

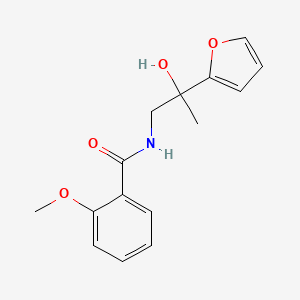
![N-(2-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2422136.png)
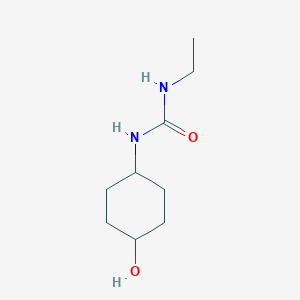
![7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2422141.png)

![8-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2422143.png)


